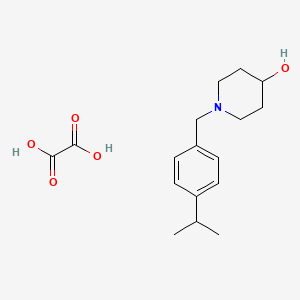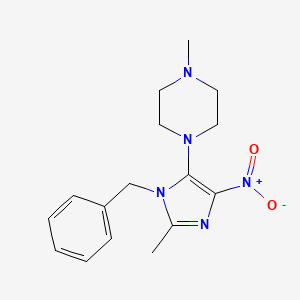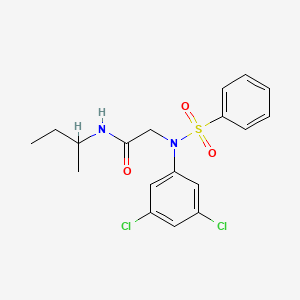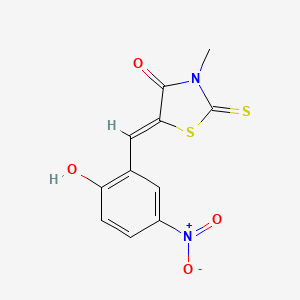
1-(4-isopropylbenzyl)-4-piperidinol oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-isopropylbenzyl)-4-piperidinol oxalate, also known as SNC-80, is a selective agonist of the delta-opioid receptor. It was first synthesized in the late 1980s and has since been extensively studied for its potential use in pain relief, addiction treatment, and other therapeutic applications.
Aplicaciones Científicas De Investigación
1-(4-isopropylbenzyl)-4-piperidinol oxalate has been extensively studied for its potential use in pain relief, addiction treatment, and other therapeutic applications. It has been shown to be effective in animal models of neuropathic pain, inflammatory pain, and opioid addiction. This compound has also been investigated for its potential to treat depression, anxiety, and other psychiatric disorders.
Mecanismo De Acción
1-(4-isopropylbenzyl)-4-piperidinol oxalate is a selective agonist of the delta-opioid receptor, which is primarily located in the brain and spinal cord. Activation of the delta-opioid receptor by this compound leads to the inhibition of neurotransmitter release, resulting in analgesia and other effects. This compound has been shown to have a higher affinity for the delta-opioid receptor than other opioid receptors, which may contribute to its selectivity and therapeutic potential.
Biochemical and Physiological Effects:
This compound has been shown to produce analgesia in animal models of pain, as well as antinociception, sedation, and other effects. It has also been shown to reduce opioid tolerance and dependence, suggesting that it may have potential as a treatment for opioid addiction. This compound has been shown to have a favorable safety profile in animal studies, with few adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(4-isopropylbenzyl)-4-piperidinol oxalate is its selectivity for the delta-opioid receptor, which may reduce the risk of adverse effects associated with non-selective opioid agonists. This compound has also been shown to have a longer duration of action than other delta-opioid receptor agonists, which may allow for less frequent dosing. However, one limitation of this compound is its relatively low potency compared to other opioid agonists, which may limit its effectiveness in some applications.
Direcciones Futuras
There are several potential future directions for research on 1-(4-isopropylbenzyl)-4-piperidinol oxalate. One area of interest is the development of more potent and selective delta-opioid receptor agonists, which may have greater therapeutic potential. Another area of interest is the investigation of this compound in combination with other drugs, such as non-opioid analgesics or other opioid receptor agonists, to enhance its effectiveness or reduce adverse effects. Finally, further research is needed to fully understand the mechanism of action and physiological effects of this compound, as well as its potential for use in human patients.
Métodos De Síntesis
The synthesis of 1-(4-isopropylbenzyl)-4-piperidinol oxalate involves several steps, including the reaction of 4-isopropylbenzyl chloride with piperidine, followed by the addition of sodium hydroxide and oxalic acid. The resulting compound is then purified using column chromatography. The synthesis of this compound has been optimized over the years to improve yield and purity, and several modifications have been made to the original method.
Propiedades
IUPAC Name |
oxalic acid;1-[(4-propan-2-ylphenyl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.C2H2O4/c1-12(2)14-5-3-13(4-6-14)11-16-9-7-15(17)8-10-16;3-1(4)2(5)6/h3-6,12,15,17H,7-11H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHMSVLUGHCXSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCC(CC2)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxynicotinamide](/img/structure/B4935793.png)

![methyl 4-[5-{3-[(4-chlorobenzyl)oxy]benzylidene}-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4935807.png)



![1-[3-(2,3-dichlorophenoxy)propyl]piperidine hydrochloride](/img/structure/B4935833.png)


![[1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B4935846.png)
![10-acetyl-11-(2-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4935851.png)


![N-(1-phenylethyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4935879.png)